molecular formula C11H15N3O B13005517 2-Cyclopentylisonicotinohydrazide

2-Cyclopentylisonicotinohydrazide

Cat. No.: B13005517
M. Wt: 205.26 g/mol
InChI Key: BOWPMWALBFMHNK-UHFFFAOYSA-N
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Description

2-Cyclopentylisonicotinohydrazide is a chemical compound with the molecular formula C11H15N3O. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a cyclopentyl group attached to an isonicotinohydrazide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylisonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylisonicotinic acid, while reduction can produce cyclopentylisonicotinohydrazine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown promise in biological assays, particularly in antimicrobial and antifungal studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentylisonicotinohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting key biological pathways. For instance, it may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of cell growth and proliferation. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid Hydrazide: Shares the isonicotinohydrazide moiety but lacks the cyclopentyl group.

    Cyclopentylhydrazine: Contains the cyclopentyl group but lacks the isonicotinohydrazide moiety.

    Nicotinohydrazide: Similar structure but with a different aromatic ring.

Uniqueness

2-Cyclopentylisonicotinohydrazide is unique due to the presence of both the cyclopentyl group and the isonicotinohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-cyclopentylpyridine-4-carbohydrazide

InChI

InChI=1S/C11H15N3O/c12-14-11(15)9-5-6-13-10(7-9)8-3-1-2-4-8/h5-8H,1-4,12H2,(H,14,15)

InChI Key

BOWPMWALBFMHNK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=CC(=C2)C(=O)NN

Origin of Product

United States

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